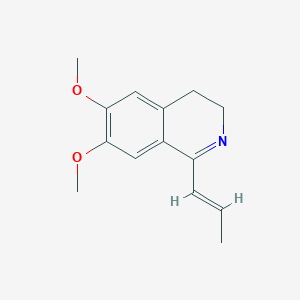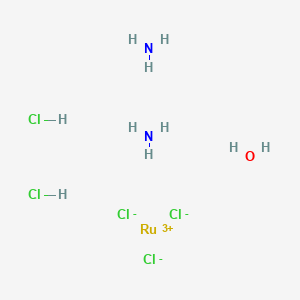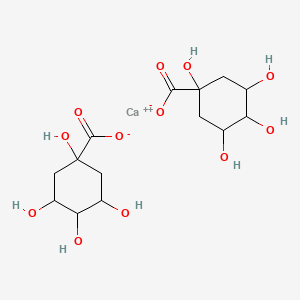
Calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) is a chemical compound with the molecular formula C14H22CaO12 and a molecular weight of 422.39 g/mol It is known for its unique structure, which includes a calcium ion coordinated with two 1,3,4,5-tetrahydroxycyclohexanecarboxylate ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) typically involves the reaction of calcium salts with 1,3,4,5-tetrahydroxycyclohexanecarboxylic acid. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The specific reaction conditions, such as temperature and pH, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) may involve large-scale batch or continuous processes. The use of high-purity starting materials and controlled reaction conditions ensures the consistent quality of the final product. The crystallization process is optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
Calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying calcium coordination chemistry.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and its role as a calcium supplement.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of calcium deficiency and related disorders.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) involves its interaction with molecular targets and pathways related to calcium homeostasis. The compound can release calcium ions, which play a crucial role in various cellular processes, including signal transduction, muscle contraction, and enzyme activation. The specific pathways and molecular targets involved depend on the biological context and the concentration of the compound.
類似化合物との比較
Similar Compounds
Similar compounds to calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) include:
- Calcium gluconate
- Calcium lactate
- Calcium citrate
Uniqueness
Calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) is unique due to its specific structure and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. Compared to other calcium compounds, it may offer advantages in terms of solubility, bioavailability, and specific interactions with biological targets.
特性
CAS番号 |
5793-87-3 |
|---|---|
分子式 |
C14H22CaO12 |
分子量 |
422.39 g/mol |
IUPAC名 |
calcium;1,3,4,5-tetrahydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/2C7H12O6.Ca/c2*8-3-1-7(13,6(11)12)2-4(9)5(3)10;/h2*3-5,8-10,13H,1-2H2,(H,11,12);/q;;+2/p-2 |
InChIキー |
LUULGDQBMOTIRA-UHFFFAOYSA-L |
正規SMILES |
C1C(C(C(CC1(C(=O)[O-])O)O)O)O.C1C(C(C(CC1(C(=O)[O-])O)O)O)O.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


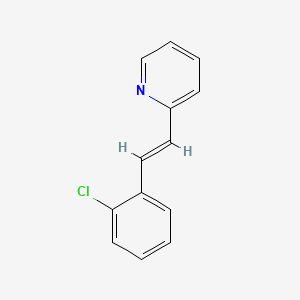
![4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid](/img/structure/B13759702.png)
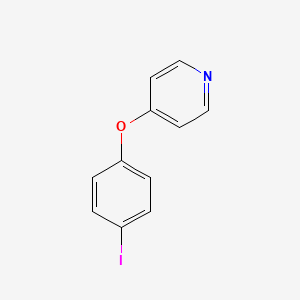
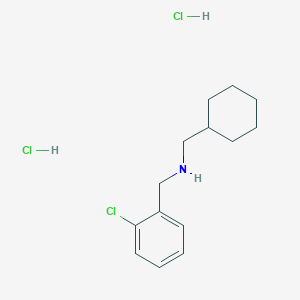
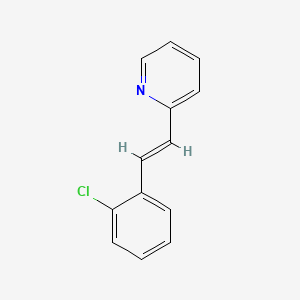
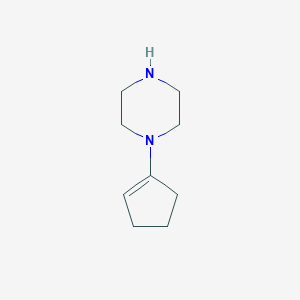
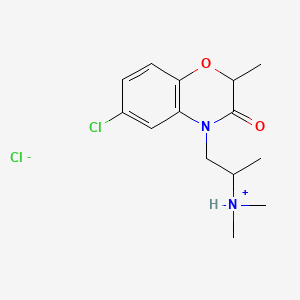
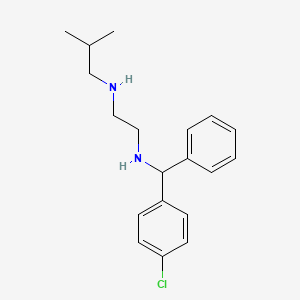
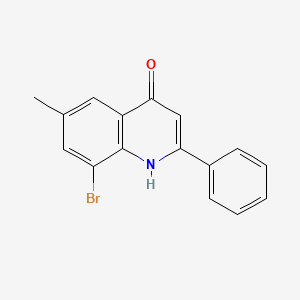
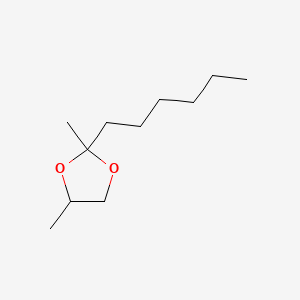

![2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate](/img/structure/B13759789.png)
